molecular formula C21H21ClN2O2 B1209896 Iclazepam CAS No. 57916-70-8

Iclazepam

Cat. No.: B1209896
CAS No.: 57916-70-8
M. Wt: 368.9 g/mol
InChI Key: PLRHQQPBNXIHAZ-UHFFFAOYSA-N
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Description

Iclazepam is a benzodiazepine derivative known for its sedative and anxiolytic effects. It is chemically identified as 7-chloro-1-[2-(cyclopropylmethoxy)ethyl]-5-phenyl-3H-1,4-benzodiazepin-2-one . This compound is structurally related to nordazepam, with a cyclopropylmethoxyethyl group on the N1 nitrogen. It is metabolized in the body to nordazepam and its N-(2-hydroxyethyl) derivative, which are primarily responsible for its pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iclazepam involves the substitution of nordazepam with a cyclopropylmethoxyethyl group on the N1 nitrogen. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. similar benzodiazepines like clonazepam are synthesized through multi-step processes involving cyclization reactions and the use of aprotic solvents .

Industrial Production Methods: Industrial production methods for benzodiazepines typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The exact industrial methods for this compound are not publicly detailed, but they likely follow similar protocols to other benzodiazepines, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Iclazepam, like other benzodiazepines, undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include:

Major Products: The major products formed from these reactions include nordazepam and its derivatives, which retain the pharmacological activity of the parent compound .

Scientific Research Applications

Iclazepam has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of benzodiazepine derivatives.

    Biology: Investigated for its effects on neurotransmitter systems, particularly GABAergic pathways.

    Medicine: Studied for its potential use in treating anxiety, insomnia, and seizure disorders.

    Industry: Utilized in the development of new anxiolytic and sedative medications

Mechanism of Action

Iclazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA_A receptor. This leads to increased inhibitory neurotransmission, resulting in sedative, anxiolytic, and anticonvulsant effects. The primary molecular targets are the benzodiazepine binding sites on the GABA_A receptors, which modulate the chloride ion channels and reduce neuronal excitability .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution on the N1 nitrogen, which influences its metabolic pathway and pharmacological profile. Its rapid metabolism to nordazepam and its derivatives distinguishes it from other benzodiazepines, providing a different therapeutic profile .

Properties

CAS No.

57916-70-8

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

7-chloro-1-[2-(cyclopropylmethoxy)ethyl]-5-phenyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C21H21ClN2O2/c22-17-8-9-19-18(12-17)21(16-4-2-1-3-5-16)23-13-20(25)24(19)10-11-26-14-15-6-7-15/h1-5,8-9,12,15H,6-7,10-11,13-14H2

InChI Key

PLRHQQPBNXIHAZ-UHFFFAOYSA-N

SMILES

C1CC1COCCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4

Canonical SMILES

C1CC1COCCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4

57916-70-8

Synonyms

7-chloro-1,3-dihydro-1-((2-cyclopropylmethoxy)ethyl)-5-phenyl-2H-1,4-benzodiazepin-2-one
clazepam

Origin of Product

United States

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